molecular formula C22H13ClF3NO3 B384204 2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid

2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid

Cat. No.: B384204
M. Wt: 431.8g/mol
InChI Key: VHAPFDWELSLWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid is a complex organic compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group and a quinoline moiety makes it particularly interesting for pharmaceutical and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid typically involves multiple steps, including the formation of the quinoline ring, introduction of the trifluoromethyl group, and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the carbon-carbon bonds . The reaction conditions often include the use of boronic acids, palladium catalysts, and bases like potassium carbonate in an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor or modulator of biological pathways . The quinoline moiety is known to interact with DNA and proteins, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid stands out due to its unique combination of a trifluoromethyl group and a quinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H13ClF3NO3

Molecular Weight

431.8g/mol

IUPAC Name

2-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C22H13ClF3NO3/c1-11-2-5-17-13(8-11)14(21(28)29)10-18(27-17)20-7-6-19(30-20)12-3-4-16(23)15(9-12)22(24,25)26/h2-10H,1H3,(H,28,29)

InChI Key

VHAPFDWELSLWRV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(F)(F)F

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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